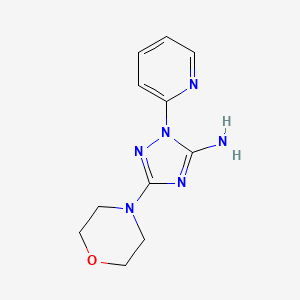

5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine

Description

Historical Development of 1,2,4-Triazole Derivatives in Medicinal Chemistry

The medicinal relevance of 1,2,4-triazoles dates to the mid-20th century, with the discovery of azole antifungals. Fluconazole and itraconazole, both 1,2,4-triazole derivatives, revolutionized systemic antifungal therapy by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. These agents demonstrated broad-spectrum activity against Candida and Aspergillus species, but their widespread use led to emergent resistance mechanisms, including overexpression of efflux pumps and CYP51 mutations. Post-2010 research shifted toward structurally modified triazoles, such as voriconazole and posaconazole, which introduced halogenated aryl groups and chiral centers to improve target affinity and circumvent resistance.

Table 1: Evolution of 1,2,4-Triazole-Based Antifungals

| Compound | Structural Modification | Target Pathogens | Year Approved |

|---|---|---|---|

| Fluconazole | Difluorophenyl substituent | C. albicans, C. glabrata | 1990 |

| Itraconazole | Sec-butyl side chain | Aspergillus spp. | 1992 |

| Voriconazole | α-(2,4-Difluorophenyl) group | Fluconazole-resistant Candida | 2002 |

| Posaconazole | Extended side chain with ketone | Zygomycetes | 2006 |

The resurgence of interest in 1,2,4-triazoles stems from their adaptability in hybrid molecules. For instance, 1,2,4-triazole-3-thiones conjugated with pyridine demonstrated dual antifungal and herbicidal activities, while amino-functionalized variants showed enhanced solubility for intravenous formulations.

Significance of Pyridine-Substituted 1,2,4-Triazoles

Pyridine’s electron-deficient aromatic system enables π-π stacking with enzyme active sites and hydrogen bonding via its nitrogen atom. In 5-morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine, the pyridin-2-yl group at position 2 of the triazole ring augments binding to cytochrome P450 enzymes and kinases. Studies on pyridine-triazole hybrids, such as 5-(2-(pyridin-2-ylamino)ethyl)-1,2,4-triazole-3-thiones, revealed nanomolar inhibition of Staphylococcus aureus and Mycobacterium luteum, attributed to pyridine’s role in disrupting bacterial cell wall synthesis.

Quantum mechanical analyses indicate that pyridine’s inductive effect polarizes the triazole ring, increasing its electrophilicity and facilitating nucleophilic attack on catalytic residues of target proteins. This electronic modulation is critical in overcoming resistance, as seen in pyridine-containing triazoles that maintain efficacy against fluconazole-resistant Candida krusei.

Importance of Morpholine Functionality in Bioactive Compounds

Morpholine, a six-membered oxygen- and nitrogen-containing heterocycle, enhances drug-like properties through multiple mechanisms. Its saturated ring improves aqueous solubility by introducing conformational flexibility, while the oxygen atom participates in hydrogen bonding with biological targets. In 5-morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine, the morpholine moiety at position 5 likely reduces hepatic clearance by shielding the triazole core from oxidative metabolism.

Morpholine’s role as a kinase inhibitor component is well-documented. For example, the morpholine ring in pictilisib (a PI3K inhibitor) occupies a hydrophobic pocket adjacent to the ATP-binding site, a binding mode replicated in triazole-morpholine hybrids targeting BRAF and MEK kinases. Molecular dynamics simulations suggest that morpholine’s puckered conformation enables van der Waals interactions with nonpolar enzyme residues, enhancing inhibitory potency.

Emergence of Amino-1,2,4-triazole Hybrid Molecules

The amino group at position 3 of the triazole ring in 5-morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine serves dual roles: it acts as a hydrogen bond donor for target engagement and a site for further functionalization. Recent work on 3-amino-1,2,4-triazoles demonstrated that alkylation or acylation of this group modulates logP values and membrane permeability. For instance, N-acetylation of 3-amino-1,2,4-triazoles increased blood-brain barrier penetration in glioblastoma models, while N-alkyl derivatives showed preferential accumulation in hepatic tissue.

Hybridization strategies combining 1,2,4-triazoles with pyridine and morpholine have yielded compounds with overlapping pharmacophores. A 2024 study on pyridine-1,2,4-triazole-3-amines reported IC~50~ values of 1.2–4.8 μM against MDA-MB-231 breast cancer cells, with mechanistic studies linking activity to ROS generation and MAPK pathway inhibition. Similarly, morpholine-triazole conjugates exhibited submicromolar inhibition of Aspergillus niger hyphal growth, outperforming fluconazole by 15-fold.

Structural Comparison of Key Hybrid Triazoles

| Compound | Triazole Position | Pyridine Position | Morpholine Position | Primary Activity |

|---|---|---|---|---|

| Voriconazole | 1 | 2 (Fluorophenyl) | - | Antifungal |

| 5-(2-Pyridinyl)-1,2,4-triazol-3-amine | 2 | 2 | - | Anticancer |

| 5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine | 2 | 2 | 5 | Dual antimicrobial/anticancer |

Properties

IUPAC Name |

5-morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N6O/c12-10-14-11(16-5-7-18-8-6-16)15-17(10)9-3-1-2-4-13-9/h1-4H,5-8H2,(H2,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIJXLBVOKOKIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN(C(=N2)N)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine hydrate and a suitable precursor, such as a nitrile or an amide.

Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.

Attachment of the Morpholine Ring: The morpholine ring is typically introduced through a substitution reaction, where a morpholine derivative reacts with the pyridine-triazole intermediate.

Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Neuroprotective Applications

Recent studies have highlighted the potential of 5-morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine derivatives as neuroprotective agents. A notable example is the optimization of α-synuclein aggregation inhibitors based on the 5-(4-pyridinyl)-1,2,4-triazole chemotype.

Case Study: In Vivo Efficacy in Parkinson’s Disease

In a study focused on Parkinson's disease, a derivative identified as ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate demonstrated significant neuroprotective effects. This compound was shown to:

- Prevent bradykinesia induced by neurotoxin MPTP.

- Enhance levels of tyrosine hydroxylase (TH) in the midbrain.

Immunohistochemical analyses confirmed that treatment with this compound increased TH-positive neurons and reduced α-synuclein expression, suggesting its potential for developing neuroprotective therapies against neurodegeneration associated with Parkinson's disease .

Anticancer Applications

The compound has also been investigated for its anticancer properties, particularly as a selective inhibitor of certain kinases involved in tumor growth.

Case Study: Inhibition of c-KIT Kinase

Research has shown that derivatives of 5-morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine can inhibit c-KIT kinase, which is implicated in various cancers such as gastrointestinal stromal tumors (GISTs). These compounds were effective against a range of c-KIT mutations, indicating their potential utility in targeted cancer therapies .

Mechanistic Insights and Structure Activity Relationship (SAR)

Understanding the structure activity relationship (SAR) is crucial for optimizing the efficacy of these compounds. The presence of the morpholine and pyridine moieties contributes significantly to their biological activity.

Data Table: Structure Activity Relationships

Mechanism of Action

The mechanism of action of 5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects . The pathways involved may include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,2,4-triazol-3-amine scaffold is widely explored for its versatility in drug discovery. Below is a detailed comparison of 5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Modifications and Bioactivity :

- The morpholine substitution in the target compound distinguishes it from analogs with thiadiazole or thioether groups (e.g., compounds in and ). Morpholine’s electron-rich oxygen atom may improve binding to metalloenzymes like MetAPs, though direct evidence for this compound’s activity is lacking .

- Thiadiazole derivatives (e.g., compound 28 in ) exhibit superior macrofilaricidal activity compared to triazole analogs, likely due to increased membrane permeability from sulfur incorporation.

However, related triazol-3-amine derivatives are typically synthesized via cyclization of carbohydrazides with imidamide derivatives under high-temperature conditions (~140°C), often yielding <10% for complex variants (e.g., ).

Species Selectivity: While 5-(benzylthio)-N-phenyl-4H-1,2,4-triazol-3-amine shows >7000-fold selectivity for human MetAP2 over MetAP1 , the target compound’s morpholine group could modulate selectivity toward bacterial MetAPs, as morpholine-containing inhibitors are known to act on bacterial enzymes .

Biological Activity

5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine (CAS No. 1503116-37-7) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a unique combination of morpholine, pyridine, and triazole rings, which contribute to its biological properties. The synthesis typically involves:

- Formation of the Triazole Ring : Achieved through cyclization reactions using hydrazine hydrate and appropriate precursors.

- Introduction of the Pyridine Ring : Conducted via nucleophilic substitution reactions.

- Attachment of the Morpholine Ring : Involves substitution reactions with morpholine derivatives.

This synthetic pathway allows for the creation of derivatives that may enhance biological activity.

Biological Activity Overview

5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine exhibits a range of biological activities including:

- Anticancer Activity : Research indicates that derivatives of 1,2,4-triazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds based on the triazole core have shown promising results in inhibiting cancer cell growth and inducing apoptosis .

- Antiangiogenic Properties : The compound has demonstrated potential in inhibiting angiogenesis, which is critical in tumor growth and metastasis. Studies have shown that certain triazole derivatives can effectively reduce endothelial cell proliferation .

- Antimicrobial Activity : Various studies have reported moderate to significant antimicrobial effects against pathogens such as Staphylococcus aureus and Enterococcus faecalis . The presence of the morpholine moiety appears to enhance these effects.

The biological activity of 5-Morpholin-4-yl-2-pyridin-2-yl-1,2,4-triazol-3-amine is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial resistance.

- Receptor Modulation : It may act on various receptors linked to cell signaling pathways that regulate proliferation and survival in cancer cells.

Comparative Analysis

To understand the uniqueness of this compound's activity, it is helpful to compare it with similar triazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Morpholin-4-yl-N-[1-(2-pyridin-4-yletheyl)-1H-indol-6-yl]benzamide | Morpholine & pyridine rings | Anticancer |

| 3-Amino-1,2,4-triazole | Lacks morpholine | Antimicrobial & anticancer |

| 5-Fluoro-N-(pyridinyl)triazole | Fluorine substitution | Anticancer |

This table illustrates how variations in structure influence biological activity.

Case Studies

- Anticancer Efficacy : In a study evaluating various triazole derivatives against human cancer cell lines (A431 and Jurkat), compounds similar to 5-Morpholin-4-yl showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Antiangiogenic Activity : Another study highlighted the antiangiogenic effects observed in triazole derivatives when tested on endothelial cells, suggesting a mechanism involving downregulation of VEGF (Vascular Endothelial Growth Factor) signaling pathways .

Q & A

Q. Optimization Tips :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.

- Adjust solvent polarity (e.g., methanol/water mixtures) to improve yield during crystallization.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C-NMR : To confirm substitution patterns on the triazole ring and verify morpholine/pyridine integration. For example, the pyridin-2-yl group shows distinct aromatic protons at δ 7.5–8.5 ppm, while morpholine protons appear as a multiplet at δ 3.6–3.8 ppm .

- FT-IR : Peaks at 3300–3400 cm⁻¹ (N-H stretching) and 1600–1650 cm⁻¹ (C=N/C=C vibrations) confirm the triazole structure.

- Mass Spectrometry (ESI-MS) : Provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 288.3).

Advanced: How can computational methods like 3D-QSAR be applied to predict the pharmacological activity of derivatives?

Answer:

3D-QSAR models leverage steric, electrostatic, and hydrophobic descriptors to correlate molecular structure with activity:

Descriptor Generation : Use software like Schrödinger or MOE to calculate molecular fields for a training set of derivatives.

Model Validation : Apply partial least squares (PLS) regression with cross-validation (e.g., leave-one-out) to ensure robustness (R² > 0.8, Q² > 0.5) .

Pharmacophore Mapping : Identify critical substituents (e.g., morpholine’s electron-rich oxygen) that enhance binding to targets like kinases or antimicrobial enzymes .

Case Study : A 3D-QSAR study on quinazolin-4-amine derivatives revealed that bulky substituents at the pyridine ring improve analgesic activity by enhancing hydrophobic interactions with COX-2 .

Advanced: How should researchers analyze discrepancies in biological activity data across studies?

Answer:

Discrepancies often arise from variations in assay conditions or structural impurities. Follow these steps:

Data Normalization : Control for differences in cell lines (e.g., HEK293 vs. HeLa) or solvent systems (DMSO concentration ≤1% v/v).

Purity Validation : Re-test compounds with ≥98% HPLC purity to exclude confounding effects from byproducts .

Mechanistic Profiling : Use orthogonal assays (e.g., enzyme inhibition + cellular cytotoxicity) to distinguish direct target effects from off-target interactions.

Example : Inconsistent antimicrobial activity reported in triazole derivatives was resolved by identifying trace metal contaminants (e.g., Cu²⁺) that artificially inflated MIC values .

Advanced: What strategies are used to modify the triazole core for enhanced bioactivity?

Answer:

- Substituent Engineering : Replace morpholine with piperazine or thiomorpholine to alter electron-donating capacity and solubility .

- Bioisosteric Replacement : Substitute the pyridin-2-yl group with pyrimidine or thiophene to modulate π-π stacking interactions .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the 4-amino position to improve pharmacokinetics .

Case Study : Derivatives with 4-chlorophenyl substituents showed 10-fold higher antifungal activity due to enhanced membrane permeability .

Basic: What are the key considerations in designing experiments to assess antimicrobial activity?

Answer:

- Strain Selection : Use reference strains (e.g., S. aureus ATCC 25923) and clinical isolates to evaluate spectrum breadth.

- Dose-Response Curves : Test concentrations from 0.5–128 µg/mL to determine MIC₅₀/MIC₉₀ values .

- Cytotoxicity Controls : Include mammalian cell lines (e.g., Vero cells) to assess selectivity indices (SI = IC₅₀/MIC).

Protocol : Follow CLSI guidelines for broth microdilution assays, with incubation at 37°C for 18–24 hours under aerobic conditions .

Advanced: How to integrate computational and experimental approaches for efficient synthesis design?

Answer:

Adopt a "design of experiments" (DoE) framework:

Reaction Path Screening : Use density functional theory (DFT) to predict activation energies for competing pathways (e.g., SN1 vs. SN2 alkylation) .

High-Throughput Experimentation : Automate reaction parameter screening (temperature, solvent, catalyst) to identify optimal conditions .

Feedback Loop : Refine computational models using experimental yield/purity data to improve predictive accuracy.

Example : Quantum mechanical calculations reduced the optimization time for triazole-thiol alkylation by 60% by identifying methanol as the ideal solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.